molecular formula C24H24N2O4S B11665955 4-[(phenylsulfanyl)methyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide

4-[(phenylsulfanyl)methyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide

Cat. No.: B11665955
M. Wt: 436.5 g/mol
InChI Key: PVRWOWNJZJVGMT-MFKUBSTISA-N
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Description

4-[(phenylsulfanyl)methyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide is a complex organic compound characterized by its unique structure, which includes a phenylsulfanyl group and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(phenylsulfanyl)methyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide typically involves the reaction of 4-[(phenylsulfanyl)methyl]benzohydrazide with 3,4,5-trimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[(phenylsulfanyl)methyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding amines or alcohols .

Scientific Research Applications

4-[(phenylsulfanyl)methyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-[(phenylsulfanyl)methyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(phenylsulfanyl)methyl]-N’-(2-pyridinylmethylene)benzohydrazide
  • 4-[(phenylsulfanyl)methyl]-N’-(2-(trifluoromethyl)benzylidene)benzohydrazide
  • 4-[(phenylsulfanyl)methyl]aniline

Uniqueness

4-[(phenylsulfanyl)methyl]-N’-[(E)-(3,4,5-trimethoxyphenyl)methylidene]benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

4-(phenylsulfanylmethyl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C24H24N2O4S/c1-28-21-13-18(14-22(29-2)23(21)30-3)15-25-26-24(27)19-11-9-17(10-12-19)16-31-20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,26,27)/b25-15+

InChI Key

PVRWOWNJZJVGMT-MFKUBSTISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3

Origin of Product

United States

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